molecular formula C7H8N2O B112877 2-Amino-3-acetylpyridine CAS No. 65326-33-2

2-Amino-3-acetylpyridine

Cat. No. B112877
M. Wt: 136.15 g/mol
InChI Key: BNVLGAQNNFJKHG-UHFFFAOYSA-N
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Patent
US08513287B2

Procedure details

To a mixture of 1-(2-aminopyridin-3-yl)ethanone (272 mg, 2 mmol), 4-dimethylaminopyridine (24 mg, 0.2 mmol), triethylamine (0.64 mL, 4.6 mmol) and toluene (2 mL) was added pivaloyl chloride (0.52 mL, 4.2 mmol) dropwise at room temperature, which was stirred at room temperature for one hour and at 60° C. for five hours. After formation of 2-tert-butyl-4-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-yl pivalate was confirmed, to the reaction mixture were added water (2 mL) and 5N hydrochloric acid (0.8 mL), which was stirred at room temperature for 30 minutes. After the reaction mixture was separated, to the aqueous layer was added 5N aqueous sodium hydroxide (1 mL) and extracted with toluene. The solvent was evaporated under a reduced pressure and the precipitated solid was filtered to obtain the title compound (415 mg).
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step One
Quantity
24 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step Two
Name
2-tert-butyl-4-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-yl pivalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
NC1C(C(=O)C)=CC=CN=1.C(N(CC)CC)C.C(Cl)(=O)C(C)(C)C.C([O:31][C:32]1([CH3:46])[O:37][C:36]([C:38]([CH3:41])([CH3:40])[CH3:39])=[N:35][C:34]2[N:42]=[CH:43][CH:44]=[CH:45][C:33]1=2)(=O)C(C)(C)C.Cl>CN(C)C1C=CN=CC=1.O.C1(C)C=CC=CC=1>[C:32]([C:33]1[C:34]([NH:35][C:36](=[O:37])[C:38]([CH3:41])([CH3:40])[CH3:39])=[N:42][CH:43]=[CH:44][CH:45]=1)(=[O:31])[CH3:46]

Inputs

Step One
Name
Quantity
272 mg
Type
reactant
Smiles
NC1=NC=CC=C1C(C)=O
Name
Quantity
0.64 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
24 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.52 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Three
Name
2-tert-butyl-4-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-yl pivalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)OC1(C2=C(N=C(O1)C(C)(C)C)N=CC=C2)C
Step Four
Name
Quantity
0.8 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
which was stirred at room temperature for one hour and at 60° C. for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After the reaction mixture was separated, to the aqueous layer
ADDITION
Type
ADDITION
Details
was added 5N aqueous sodium hydroxide (1 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under a reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(=O)C=1C(=NC=CC1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 415 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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